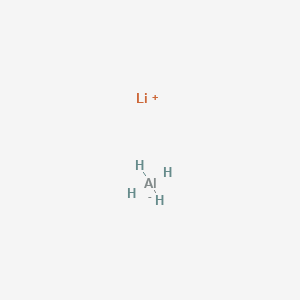

Lithium tetrahydridoaluminate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lithium tetrahydroaluminate is a lithium salt.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Chemistry

2.1 Reductive Transformations

Lithium aluminum hydride is primarily employed for the reduction of:

- Carboxylic Acids and Esters : Converts these compounds into primary alcohols.

- Aldehydes and Ketones : Reduces them to primary and secondary alcohols, respectively.

- Amides and Nitriles : Transforms them into amines.

| Substrate Type | Product Type | Reaction Example |

|---|---|---|

| Carboxylic Acid | Primary Alcohol | Acetic acid → Ethanol |

| Ester | Primary Alcohol | Methyl acetate → Ethanol |

| Aldehyde | Primary Alcohol | Acetaldehyde → Ethanol |

| Ketone | Secondary Alcohol | Acetone → Isopropanol |

| Amide | Amine | Acetamide → Ethylamine |

2.2 Special Cases

- Reduction of Nitro Compounds : Converts nitro groups to amines.

- Reduction of Alkyl Halides : Alkyl iodides are reduced to alkanes more rapidly than bromides or chlorides.

Applications in Inorganic Chemistry

Lithium aluminum hydride is also utilized in the preparation of metal hydrides from metal halides. This includes:

- Formation of Transition Metal Hydrides : Useful in catalysis and material science.

- Synthesis of Coordinated Aluminum Complexes : Reacts with ligands to form stable complexes.

Hydrogen Storage Applications

Recent studies have highlighted the potential of lithium aluminum hydride as a hydrogen storage material due to its high gravimetric hydrogen density. The regeneration process from its dehydrogenated products (LiH and Al) has been explored, showcasing a low-energy route that maintains efficiency in hydrogen uptake.

Case Study 1: Organic Synthesis Efficiency

A study demonstrated the efficiency of lithium aluminum hydride in reducing various functional groups under mild conditions, yielding high purity products with minimal side reactions. The use of LiAlH₄ in tetrahydrofuran (THF) solvent was particularly noted for its effectiveness in complex organic syntheses.

Case Study 2: Hydrogen Storage Regeneration

Research conducted at Brookhaven National Laboratory investigated the regeneration of lithium aluminum hydride from its dehydrogenated forms using titanium catalysts. The results indicated successful hydrogenation at low pressures and temperatures, emphasizing LiAlH₄'s role in sustainable energy solutions.

Safety Considerations

While lithium aluminum hydride is a valuable reagent, it poses significant safety risks due to its reactivity with water and air, which can lead to hazardous situations such as fires or explosions. Proper handling protocols must be established to mitigate these risks.

Eigenschaften

Molekularformel |

AlH4Li |

|---|---|

Molekulargewicht |

38 g/mol |

IUPAC-Name |

lithium;alumanuide |

InChI |

InChI=1S/Al.Li.4H/q-1;+1;;;; |

InChI-Schlüssel |

OCZDCIYGECBNKL-UHFFFAOYSA-N |

SMILES |

[Li+].[AlH4-] |

Kanonische SMILES |

[Li+].[AlH4-] |

Synonyme |

LiAlD4 LiAlH4 lithium aluminum deuteride lithium aluminum hydride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.